molecular formula C16H11Cl2NO2S B5829489 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5829489
M. Wt: 352.2 g/mol
InChI Key: HHCSONSSOUKPGD-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of dichloro and methoxy substituents on the benzene ring, as well as a carboxamide group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through amidation reactions using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(4-methoxyphenyl)-N-methylbenzamide
  • 3,4-Dichloro-N-(4-methoxyphenyl)benzamide
  • 2,4-Dichloro-N-(4-methoxyphenyl)-1,3,4-thiadiazole derivatives

Uniqueness

3,4-Dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide stands out due to its benzothiophene core, which imparts unique electronic and steric properties.

Properties

IUPAC Name

3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2S/c1-21-10-7-5-9(6-8-10)19-16(20)15-14(18)13-11(17)3-2-4-12(13)22-15/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCSONSSOUKPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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